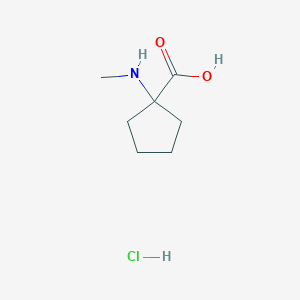![molecular formula C15H20ClNO2 B3244206 (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride CAS No. 1609408-89-0](/img/structure/B3244206.png)
(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with 2-methoxyethanol . The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: A base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Including crystallization and filtration to ensure high purity of the final product
化学反応の分析
Types of Reactions
(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation products: Depending on the oxidizing agent, the products can include naphthoquinones or other oxidized derivatives.
Reduction products: Reduced forms of the compound, such as amines or alcohols.
Substitution products: Compounds with different substituents replacing the methoxy group.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.
類似化合物との比較
Similar Compounds
- (2-Methoxyethyl)[2-(2-phenoxy)ethyl]amine hydrochloride
- (2-Methoxyethyl)[2-(2-benzyloxy)ethyl]amine hydrochloride
- (2-Methoxyethyl)[2-(2-tolyloxy)ethyl]amine hydrochloride
Uniqueness
(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride is unique due to its naphthyloxy group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
IUPAC Name |
2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15;/h2-7,12,16H,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRYRNWIITJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC2=CC=CC=C2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-89-0 | |
| Record name | Ethanamine, N-(2-methoxyethyl)-2-(2-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3244129.png)




amine hydrochloride](/img/structure/B3244168.png)


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3244187.png)



![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B3244216.png)
![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3244220.png)
